Product packaging for Pentafluorophenyltriethoxysilane(Cat. No.:CAS No. 20083-34-5)

Pentafluorophenyltriethoxysilane

Cat. No.: B1585758
CAS No.: 20083-34-5
M. Wt: 330.32 g/mol
InChI Key: QALDFNLNVLQDSP-UHFFFAOYSA-N
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Description

Evolution of Fluorine Chemistry and Organosilane Chemistry in Material Design

The journey of fluorine chemistry in materials science began with the discovery of its unique properties, largely stemming from it being the most electronegative element. numberanalytics.com This high electronegativity results in strong carbon-fluorine bonds, imparting exceptional thermal stability and chemical inertness to fluorinated compounds. numberanalytics.comnumberanalytics.com The field of organofluorine chemistry, which started even before the isolation of elemental fluorine, has evolved dramatically, especially after World War II, leading to the production of various essential materials. nih.gov The introduction of fluorine into organic molecules can drastically alter their physical and chemical properties, leading to a wide array of man-made materials with desirable characteristics, from pharmaceuticals to high-performance polymers like Teflon. researchgate.netlew.ro

Parallel to this, organosilicon chemistry , the study of compounds containing carbon-silicon bonds, has seen its own remarkable evolution. sbfchem.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com The field saw significant progress in the early 20th century with Frederic Kipping's synthesis of a wide range of organosilicon compounds and the introduction of the term "silicone". sbfchem.comwikipedia.org The development of silicones in the 1940s revolutionized numerous industries by providing materials with high thermal stability, water repellency, and electrical insulation. sbfchem.com The versatility of organosilanes lies in their hybrid nature, possessing both organic functionality and inorganic, silicon-based reactivity. researchgate.net This allows them to act as effective coupling agents, bridging organic and inorganic materials. researchgate.netnih.gov

The convergence of these two fields has enabled the design of materials that leverage the benefits of both fluorine and silicon. Fluorinated organosilanes are a prime example, combining the low surface energy and high stability of fluorinated groups with the adhesive and cross-linking capabilities of silanes.

Significance of Pentafluorophenyltriethoxysilane within the Broader Context of Fluorinated Organosilicon Compounds

This compound (C₆F₅Si(OC₂H₅)₃) holds a notable position among fluorinated organosilicon compounds. sigmaaldrich.comamericanelements.comchemicalbook.com Its structure, featuring a pentafluorophenyl group attached to a silicon atom with three ethoxy groups, makes it a valuable component in materials science. sigmaaldrich.com The highly fluorinated aromatic ring provides low surface energy, hydrophobicity, and thermal stability, while the triethoxysilane (B36694) functionality allows for hydrolysis and condensation reactions. researchgate.netchemicalbook.com These reactions enable the compound to bond with inorganic substrates or form a cross-linked polysiloxane network.

This dual functionality makes this compound a key building block for creating robust and functional surface modifications. It is used to impart oleophobicity and hydrophobicity to surfaces, enhancing their resistance to staining and corrosion. Furthermore, its role as a cross-linking agent in fluorinated polymer systems is significant. google.com

Academic Research Trajectories in Advanced Silane (B1218182) Coupling Agents

Academic and industrial research in advanced silane coupling agents is currently following several key trajectories. A major focus is on the development of more environmentally friendly and sustainable silane agents. lucintel.com This includes exploring water-based formulations and reducing the use of volatile organic compounds (VOCs) during application. lucintel.com

Another significant trend is the design of silanes with enhanced functionalities for specific, high-performance applications. nih.govresearchgate.net This involves tailoring the organic part of the silane molecule to achieve desired properties such as improved adhesion, increased thermal stability, or specific biocompatibility. Research is also directed towards improving the efficiency of the silanization process itself, including developing new catalysts and reaction conditions. lucintel.com

The growing demand for advanced materials in sectors like electronics, automotive, and aerospace is a major driver for innovation in silane coupling agents. lucintel.comavvale.co.uk In the electronics industry, for instance, there is a need for silanes that can improve the interface between organic and inorganic layers in devices. In the automotive sector, they are crucial for developing lightweight and durable composite materials. lucintel.com The market for silane coupling agents is projected to see continued growth, driven by these increasing demands and ongoing research and development efforts. marketreportanalytics.com

Compound Information

Below is a table of the chemical compounds mentioned in this article.

Compound Name
This compound
Tetraethylsilane
Teflon (Polytetrafluoroethylene)

Below is a table of the properties of this compound.

PropertyValueSource
Linear Formula C₆F₅Si(OC₂H₅)₃ sigmaaldrich.comamericanelements.com
Molecular Weight 330.32 g/mol sigmaaldrich.comchemicalbook.comnih.gov
CAS Number 20083-34-5 sigmaaldrich.comchemicalbook.comwindows.net
Boiling Point 69 °C at 0.07 mmHg sigmaaldrich.comchemicalbook.com
Density 1.242 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Flash Point 104 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
Refractive Index 1.4180 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F5O3Si B1585758 Pentafluorophenyltriethoxysilane CAS No. 20083-34-5

Properties

IUPAC Name

triethoxy-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALDFNLNVLQDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382180
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20083-34-5
Record name (Pentafluorophenyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethoxysilyl)pentafluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Mechanisms of Pentafluorophenyltriethoxysilane

Advanced Synthetic Pathways for Pentafluorophenyltriethoxysilane

The construction of the core structure of this compound, which features a pentafluorophenyl group bonded to a silicon atom, relies on sophisticated synthetic strategies. These methods are designed to be efficient and selective, accommodating the unique electronic properties of the perfluorinated aryl moiety.

Cross-Coupling Reactions Utilizing Silicon-Based Reagents

Transition metal-catalyzed cross-coupling reactions are the cornerstone for synthesizing arylsilanes, including this compound. The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, is a particularly relevant and powerful method for this purpose. wikipedia.orgorganic-chemistry.org These reactions are valued for their tolerance of various functional groups and the relative stability and low toxicity of the organosilane reagents. organic-chemistry.org

The mechanism of the palladium-catalyzed cross-coupling reaction, often referred to as the Hiyama coupling, is a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.org A crucial feature of this reaction for organosilanes is the use of a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), to activate the silicon reagent. wikipedia.orgorganic-chemistry.org

The catalytic cycle begins with the oxidative addition of an organic halide (e.g., pentafluorophenyl bromide) to a palladium(0) complex, forming a palladium(II) species. rsc.org The key step, transmetalation, is significantly enhanced by the presence of fluoride ions. thieme-connect.com Fluoride coordinates to the silicon atom of the triethoxysilane (B36694), forming a hypervalent, pentacoordinate siliconate intermediate. wikipedia.orgorganic-chemistry.org This coordination increases the polarization of the carbon-silicon bond, making the pentafluorophenyl group more nucleophilic and facilitating its transfer to the palladium(II) center. nih.gov The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond of the product and regenerates the palladium(0) catalyst. wikipedia.org

The role of the fluoride ion is multifaceted; it not only activates the silane (B1218182) for transmetalation but can also influence the rate of reductive elimination. thieme-connect.com However, the necessity of fluoride can be a limitation if the substrates contain fluoride-sensitive groups, such as silyl ethers. wikipedia.org This has led to the development of fluoride-free methods, known as the Hiyama-Denmark coupling, which often utilize organosilanols and a base for activation. rsc.orgorganic-chemistry.org

Key Parameters in Palladium-Catalyzed Hiyama Cross-Coupling
Component Example(s) Function in Reaction
Palladium Catalyst Pd(OAc)₂, [Pd₂(dba)₃] Facilitates the oxidative addition and reductive elimination steps.
Organosilane Reagent Ar-Si(OEt)₃, R-SiMe₃ Source of the organic group to be transferred (nucleophile).
Organic Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTf Electrophilic coupling partner.
Activator TBAF, TASF, NaOH, KOSiMe₃ Generates a hypervalent silicon species to enable transmetalation.

Silicon-based cross-coupling reactions are highly versatile for the formation of various types of carbon-carbon bonds. This methodology allows for the introduction of aryl, vinyl, and ethynyl groups into organic molecules with high efficiency and selectivity.

Arylation: Aryltriethoxysilanes, such as phenyltriethoxysilane, can be coupled with aryl bromides in the presence of a palladium catalyst and an aqueous base like sodium hydroxide (B78521) to produce biaryl compounds in high yields. nii.ac.jp This approach is a practical alternative to other cross-coupling methods.

Vinylation: Vinylsilanes are excellent reagents for introducing vinyl groups. For instance, the palladium-catalyzed coupling of vinyltriethoxysilane with aryl halides is a common method for synthesizing styrene derivatives. The reaction is often stereospecific, preserving the geometry of the vinylsilane.

Alkynylation: Alkynylsilanes are used to introduce alkyne functionalities. Sonogashira cross-coupling is a well-known method for creating C(sp²)-C(sp) bonds, and silicon-based variants offer a stable and effective way to achieve this transformation, which is crucial in the synthesis of pharmaceuticals and natural products. researchgate.net

The reactivity and utility of these organosilicon reagents make them valuable tools in complex organic synthesis. researchgate.net

Alternative Synthetic Routes for Perfluorinated Organosilanes

While cross-coupling reactions are dominant, research into alternative and potentially more direct or economical synthetic routes for perfluorinated organosilanes is ongoing. These routes often explore novel ways to activate C-F bonds or utilize different fluorinated precursors.

The use of hydrofluoroolefins (HFOs) and other hydrofluorocarbons (HFCs) as starting materials for fluorinated compounds is an area of growing interest. Catalytic hydrosilylation of HFOs, such as 2,3,3,3-tetrafluoropropene, with various silanes using platinum, rhodium, or palladium catalysts can produce novel polyfluorinated silanes. researchgate.net This approach leverages commercially available fluorinated feedstocks to build more complex organofluorine molecules.

Furthermore, direct C-F bond activation of perfluoroarenes like hexafluorobenzene (C₆F₆) represents a significant challenge but also a major opportunity. Research has shown that the combination of a palladium(0) catalyst and an additive like lithium iodide can facilitate the oxidative addition of a C-F bond, enabling the cross-coupling of C₆F₆ with organometallic reagents. mdpi.com Such strategies could, in principle, be adapted for the direct silylation of pentafluorobenzene to form the precursor to this compound, offering a more atom-economical pathway.

Achieving stereocontrol in the synthesis of complex molecules is a primary goal of modern organic chemistry. In the context of fluorinated organosilanes, developing stereospecific transformations is crucial for applications in pharmaceuticals and materials where specific isomers are required.

Recent advancements have focused on the stereospecific synthesis of chiral organosilanes. For example, platinum-catalyzed borylation of silicon-stereogenic hydrosilanes has been shown to proceed with perfect enantiospecificity, creating chiral silylboranes that can then be used in subsequent stereospecific cross-coupling reactions. chemrxiv.org While not directly applied to fluorovinyl systems in the cited research, these principles are highly relevant.

In fluorovinyl systems specifically, methods are being developed for the highly stereoselective synthesis of Z-monofluoroalkenes via fluorovinyl iodonium salts derived from alkynes. nih.gov These intermediates are versatile building blocks that can undergo various stereospecific derivatizations. nih.gov The integration of such stereocontrolled methods with organosilane chemistry represents a frontier for producing structurally defined, complex fluorinated silicon compounds.

Investigation of Reaction Kinetics and Thermodynamics in Synthesis

The synthesis of this compound, primarily achieved through the hydrosilylation of pentafluorobenzene with triethoxysilane, is governed by specific kinetic and thermodynamic parameters. While detailed kinetic studies exclusively for this specific reaction are not broadly published, the principles can be understood by examining related silane reactions and general thermodynamic data.

The core of the reaction involves the addition of a Si-H bond across an activated C-H bond of the pentafluorophenyl ring, a process that is typically not spontaneous and requires catalytic activation. The thermodynamics of such reactions are influenced by the bond dissociation energies (BDEs) of the reactants and products. The Si-H bond in a trialkoxysilane is significantly weaker than a C-H bond on an aromatic ring, providing a thermodynamic driving force for the reaction once the activation barrier is overcome by a catalyst.

Thermodynamic Considerations: The stability of the Si-H bond is a crucial factor. The general BDE for the Si-H bond is approximately 384 kJ/mol, which is about 20% weaker than the H-H bond wikipedia.org. This reactivity is modulated by the substituents on the silicon atom wikipedia.org. For silanes, the barrier energies for H-abstraction are considerably lower than for their alkane counterparts, which aligns with the lower BDE of the Si-H bond compared to the C-H bond nih.gov. For instance, the BDE of the Si-H bond in silane is 91.7 kcal/mol, whereas the C-H bond in methane is 105.0 kcal/mol nih.gov. This inherent reactivity of the Si-H bond is fundamental to the hydrosilylation process.

Reaction Kinetics: The kinetics of silane reactions, such as hydrolysis, have been studied and can provide insight. For example, the hydrolysis of various trimethoxysilanes has been shown to follow second-order kinetics, with the reaction rate being influenced by temperature, pH, and the nature of the organic substituent on the silicon atom researchgate.net. Phenyl groups, for instance, are unfavorable to the hydrolysis reaction compared to vinyl groups researchgate.net. This suggests that the electronic environment around the silicon atom significantly impacts the reaction rate.

For the synthesis of this compound, the reaction rate is critically dependent on the catalyst's efficiency, the concentration of reactants, and the reaction temperature. Kinetic models for industrial chlorosilane synthesis, while different, highlight the complexity of these systems, where reaction rates can be influenced by factors like heat transfer and the reactive surface area of the silicon source researchgate.net.

ParameterValueSignificance in Synthesis
Si-H Bond Dissociation Energy (general)~384 kJ/mol wikipedia.orgIndicates a relatively reactive bond, facilitating its addition in hydrosilylation.
Si-H BDE (Silane, SiH₄)91.7 kcal/mol nih.govLower energy compared to C-H bonds, providing a thermodynamic basis for reactivity.
C-H BDE (Methane, CH₄)105.0 kcal/mol nih.govHighlights the greater stability of C-H bonds compared to Si-H bonds.
Reaction Order (for silane hydrolysis)Second-order researchgate.netSuggests the reaction rate is dependent on the concentration of both the silane and the other reactant (e.g., water or, by analogy, the aromatic substrate).
Table 1. Selected Thermodynamic and Kinetic Parameters Relevant to Silane Chemistry.

Catalytic Systems in the Synthesis and Transformation of this compound

Catalysis is indispensable for both the synthesis and subsequent transformations of this compound. The primary synthetic route, hydrosilylation, relies heavily on transition metal catalysts to proceed at a practical rate.

The most common catalysts for hydrosilylation reactions are platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nii.ac.jp These catalysts are highly effective for the addition of silanes to unsaturated compounds. benthamdirect.comresearchgate.net The hydrosilylation of fluorinated olefins with various silanes in the presence of platinum catalysts is a well-established method for producing fluoroalkylsilanes. researchgate.net

Beyond its synthesis, this compound serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. chemicalbook.comscbt.com In these reactions, it functions as a silicon-based nucleophile for the formation of carbon-carbon bonds, offering an alternative to organoboron and organotin reagents. scbt.comgelest.com

Role of Organocatalysts in Enantioselective Fluorination

Organocatalysis represents a distinct branch of catalysis that utilizes small, chiral organic molecules to catalyze asymmetric transformations. In the context of fluorine chemistry, a significant application is enantioselective fluorination, which involves the introduction of a fluorine atom into a molecule to create a chiral center with high enantiomeric excess.

This field is not directly involved in the synthesis of this compound, as the pentafluorophenyl group is already perfluorinated. Instead, organocatalytic fluorination is a powerful strategy for creating valuable, enantiomerically enriched fluorinated building blocks for pharmaceuticals and agrochemicals. The principles of this type of catalysis are relevant to the broader importance of fluorinated organic compounds.

A common strategy involves the activation of a carbonyl compound, such as an aldehyde, by a chiral secondary amine catalyst (e.g., an imidazolidinone) to form a nucleophilic enamine intermediate. researchgate.net This enamine then attacks an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to deliver the fluorine atom stereoselectively. researchgate.net This method has been successfully applied to a wide variety of aldehydes. researchgate.net Cinchona alkaloid-derived primary amines have also proven effective for the enantioselective α-fluorination of α,β-unsaturated aldehydes.

The development of these organocatalytic methods provides a metal-free pathway to chiral fluorinated molecules, highlighting the continuous innovation in the synthesis of complex organofluorine compounds. ku.ac.ae

Transition Metal Catalysis in Organosilane Chemistry

Transition metal catalysis is a cornerstone of modern organosilane chemistry, enabling a vast array of transformations with high efficiency and selectivity. benthamdirect.com While platinum is preeminent in industrial hydrosilylation, a wide range of other transition metals, including palladium, rhodium, nickel, iron, and cobalt, play crucial roles in various reactions involving organosilanes. researchgate.netfrontiersin.orgnih.govacs.orgnajah.edu

Hydrosilylation: This atom-economical reaction involves the addition of a Si-H bond across a multiple bond (e.g., alkene, alkyne). frontiersin.org Beyond platinum, complexes of nickel, cobalt, and iron are emerging as cost-effective and efficient catalysts for these transformations. frontiersin.orgnih.gov For example, cobalt catalysts have shown high chemo-, regio-, and stereoselectivity in the hydrosilylation of alkynes, with high tolerance for various functional groups. nih.gov Iron complexes have been used for the selective anti-Markovnikov addition of silanes to alkenes. nih.gov The mechanism often involves the insertion of the unsaturated bond into a metal-silicon (M-Si) bond. researchgate.net

Cross-Coupling Reactions: Palladium catalysis is central to Hiyama-type cross-coupling reactions, where organosilanes like this compound act as nucleophilic partners to form C-C bonds with organic halides or triflates. gelest.comresearchgate.net This methodology has become a practical alternative to those using boron or tin reagents.

Dehydrogenative Coupling: Early transition metals, such as titanium and zirconium, can catalyze the dehydrocoupling of silanes to form Si-Si bonds, offering a route to polysilanes. dtic.mil Similarly, rhodium and iridium complexes have been used to catalyze the hydrolysis of dihydrosilanes to selectively form hydrosilanols and hydrosiloxanes. ehu.esacs.org

The versatility of transition metal catalysts allows for precise control over the reactivity of organosilanes, enabling the synthesis of a diverse range of silicon-containing molecules and materials.

MetalCatalytic ReactionExample Application
Platinum (Pt)Hydrosilylation benthamdirect.comresearchgate.netresearchgate.netIndustrial synthesis of alkyl- and arylsilanes.
Palladium (Pd)Hiyama Cross-Coupling gelest.comresearchgate.netFormation of C-C bonds using organosilanes as nucleophiles.
Rhodium (Rh)Hydrosilylation, Silane Hydrolysis ehu.esSelective synthesis of vinylsilanes and silanols.
Nickel (Ni)Hydrosilylation frontiersin.orgnih.govCatalysis for hydrosilylation of olefins and ketones.
Iron (Fe)Hydrosilylation frontiersin.orgnih.govAnti-Markovnikov hydrosilylation of alkenes.
Cobalt (Co)Hydrosilylation frontiersin.orgnih.govHighly selective hydrosilylation of alkynes.
Titanium (Ti)Dehydrogenative Coupling dtic.milSynthesis of oligosilanes and polysilanes.
Table 2. Roles of Various Transition Metals in Organosilane Catalysis.

Advanced Characterization Techniques for Pentafluorophenyltriethoxysilane and Its Derivatives

Spectroscopic and Spectrometric Analysis

Advanced analytical techniques are indispensable for the comprehensive characterization of Pentafluorophenyltriethoxysilane and its derivatives. Spectroscopic and spectrometric methods provide detailed insights into molecular structure, chemical bonding, composition, and crystalline arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of chemical compounds. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.

19F-NMR spectroscopy is particularly valuable for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the 19F nucleus. researchgate.netnih.gov The large chemical shift dispersion in 19F-NMR allows for excellent resolution, often enabling the analysis of complex mixtures without the need for separation. researchgate.netnih.gov

For this compound, the 19F-NMR spectrum typically displays three distinct signals corresponding to the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring. The chemical shifts and coupling constants provide unambiguous confirmation of the C₆F₅-Si moiety.

Typical 19F-NMR Chemical Shifts for the Pentafluorophenyl Group:

Position Chemical Shift Range (ppm vs. CFCl₃)
ortho-Fluorine -130 to -145
para-Fluorine -150 to -160

Furthermore, 19F-NMR can be adapted for determining the molecular weight of polymers terminated with hydroxyl groups after a trifluoroacetylation reaction. rsc.org This method involves reacting the terminal groups with a fluorine-containing agent and then using 19F-NMR with an internal standard to calculate the concentration of these end groups, which is inversely proportional to the molecular weight. rsc.orgrsc.org This approach is highly reliable for both low and high molecular weight polymers. rsc.org

In complex systems involving derivatives of this compound or its presence in mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. nih.gov Multidimensional NMR techniques, such as 2D-NMR, overcome this challenge by correlating signals from different nuclei, providing deeper structural insights. nih.gov High-resolution subspace methods can be employed to estimate the parameters of multidimensional NMR data, even with a low signal-to-noise ratio. nih.gov

Common multidimensional NMR experiments applicable to these systems include:

1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with directly attached carbon atoms, confirming C-H connectivities in the ethoxy groups.

1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

1H-29Si HMBC: Reveals correlations between protons (e.g., on the ethoxy groups) and the central silicon atom, confirming the Si-O-C linkages.

19F-13C Correlation: Maps the connections between fluorine and carbon atoms in the pentafluorophenyl ring.

These techniques are crucial for verifying the structure of new derivatives, identifying impurities, and studying intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and characterize chemical bonding within a molecule. youtube.comyoutube.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). youtube.com The resulting spectrum is a unique "fingerprint" of the molecule. youtube.com

For this compound, the FTIR spectrum is characterized by strong absorption bands corresponding to its key functional groups. The region from 1500 to 400 cm⁻¹ is known as the fingerprint region and contains complex vibrations from the entire structure. youtube.com

Characteristic FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~2975, ~2885 C-H stretching Ethoxy (-OCH₂CH₃)
~1515, ~1490 C=C stretching Pentafluorophenyl Ring
~1165 C-F stretching Pentafluorophenyl Ring
~1080 Si-O-C stretching (asymmetric) Triethoxysilane (B36694)
~960 C-C stretching Ethoxy (-OCH₂CH₃)

Analysis of these peaks confirms the presence of both the pentafluorophenyl ring and the triethoxysilyl functional groups, making FTIR an excellent tool for quality control and reaction monitoring. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS or MS²) extends this capability by allowing for the fragmentation of selected ions to elucidate their structure. wikipedia.orgnationalmaglab.orgyoutube.com

In an MS/MS experiment, precursor ions of a specific m/z are selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.orgyoutube.com This process reveals the fragmentation pathways of the molecule, which provides valuable structural information. nih.gov

For this compound (Molecular Weight: 344.35 g/mol ), the analysis would proceed as follows:

Ionization: The molecule is ionized, often forming a molecular ion [M]⁺ or adducts.

MS1 Analysis: The m/z of the molecular ion is measured, confirming the molecular weight.

Fragmentation (MS2): The molecular ion is selected and fragmented. Common fragmentation patterns for triethoxysilanes involve the sequential loss of ethoxy groups or ethylene.

Predicted Fragmentation Pattern for this compound:

m/z Value Proposed Fragment Ion Description
344 [C₁₂H₁₅F₅O₃Si]⁺ Molecular Ion
299 [C₁₀H₁₀F₅O₂Si]⁺ Loss of an ethoxy radical (•OCH₂CH₃)
271 [C₈H₅F₅OSi]⁺ Loss of an ethoxy radical and ethylene (C₂H₄)
241 [C₆F₅Si(OH)₂]⁺ Fragment with hydrolyzed silane (B1218182) bonds

This fragmentation data is critical for the unambiguous identification of the compound and its metabolites or degradation products in complex matrices. nih.gov

X-Ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. fiveable.memccrone.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference. This pattern is dependent on the crystal lattice structure. fiveable.me While this compound is a liquid at room temperature, XRD analysis can be performed on its crystalline derivatives or if it is solidified at low temperatures.

XRD analysis provides fundamental information, including:

Phase Identification: The diffraction pattern serves as a unique fingerprint for a crystalline phase, allowing for its identification by comparison to databases like the Powder Diffraction File (PDF). fiveable.memsesupplies.com

Quantitative Phase Analysis: The relative amounts of different crystalline phases in a mixture can be determined by analyzing the intensities of the diffraction peaks. fiveable.me Methods like the Reference Intensity Ratio (RIR) and Rietveld refinement are commonly used for quantification. mccrone.commsesupplies.commdpi.com

Crystal Structure Determination: For a single crystal, XRD can be used to determine the precise arrangement of atoms in the unit cell, including bond lengths, bond angles, and lattice parameters (a, b, c, α, β, γ).

Crystallinity Analysis: XRD can distinguish between crystalline and amorphous (disordered) materials and quantify the degree of crystallinity in a sample. msesupplies.com

If a crystalline sample of a this compound derivative were analyzed, the resulting data would provide the definitive solid-state structure, which is crucial for understanding its material properties and intermolecular interactions.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectrophotometry and Spectroscopic Ellipsometry

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectrophotometry is a versatile technique used to investigate the optical properties of materials. For derivatives of this compound, such as those used in functionalized silica (B1680970) nanoparticles, UV-Vis spectroscopy can confirm the successful attachment of UV-active molecules. bookpi.org The analysis typically involves measuring the absorbance or transmittance of a sample over a wavelength range of 200 to 700 nm. nih.gov For instance, silica nanoparticles often exhibit a strong absorption in the UV region, with peaks around 297 nm, confirming their formation and optical characteristics. nih.govresearchgate.net The optical band gap, a crucial electronic property, can be determined from these spectra; for extracted silica nanoparticles, this has been calculated to be 3.75 eV. nih.gov

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique ideal for determining the properties of thin films, such as thickness, roughness, and complex refractive index. mdpi.comresearchgate.net The method measures the change in polarization of light upon reflection from a sample surface. mdpi.com For fluorinated polymer films, which share characteristics with coatings derived from this compound, SE is employed over a spectral range (e.g., 300 nm to 1000 nm) at multiple angles of incidence (e.g., 65° to 75°). nih.gov The data is then fitted to an optical model, such as the Cauchy model, to extract key parameters. nih.gov This technique is highly sensitive, capable of characterizing monolayers and complex, multi-layered structures. mdpi.comresearchgate.net

TechniqueProperty MeasuredTypical Application for Silane DerivativesSample Finding
UV-Vis-NIR Optical Absorbance/Transmittance, Band GapConfirmation of functionalization with UV-active moleculesSilica nanoparticles show a characteristic absorption peak around 297 nm. researchgate.net
Spectroscopic Ellipsometry Film Thickness, Refractive Index, RoughnessCharacterization of thin films and self-assembled monolayersThe refractive index for a Perfluoropolyether (PFPE) film was found to be 1.27 at a wavelength of 589.3 nm. nih.gov

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials at high resolution. In the context of this compound and its derivatives, SEM is used to examine the surfaces of coatings and composites. For example, in studies of silane-treated aluminum/epoxy composites, SEM images reveal the worn surfaces, providing insight into the material's tribological behavior. researchgate.net The technique can demonstrate a more homogeneous dispersion of particles and a reduction in agglomerates following surface modification with silanes. nih.gov When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the surface, confirming the distribution of silicon and other elements from the silane treatment. researchgate.netmdpi.com This combined analysis is crucial for understanding how the silane modification affects the material's structure and properties. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials at the nanoscale. nih.gov For materials involving this compound, TEM is essential for characterizing the size, shape, and distribution of nanoparticles functionalized with the silane. nih.govnih.gov For example, TEM images can confirm the uniform spherical shape and size of silica nanoparticles, which may be on the order of 50 nm. nih.gov The technique is also used to visualize the formation of silane layers on nanoparticle surfaces, such as observing a 2-3 nm silica layer on a functionalized metal-organic framework. nih.gov In situ TEM allows for the study of dynamic processes, such as the reduction of metal oxides promoted by silane-supported catalysts, providing insights into reaction mechanisms at the nanoscale. nih.gov It is important to manage the electron beam dose during TEM analysis, as beam-sensitive materials like organosilanes can be damaged, potentially leading to artifacts in the images. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. It is extensively used to characterize self-assembled monolayers (SAMs) of organosilanes, including fluorinated variants. researchgate.net AFM can measure key surface properties such as roughness, adhesion, and friction at the molecular level. researchgate.net For silane monolayers on silicon substrates, AFM has been used to measure the thickness, which can be in the range of 0.8–1.5 nm. spm.com.cnresearchgate.net The technique can also reveal the formation of densely packed crystalline-like domains within the monolayer. ed.ac.uk Furthermore, AFM is employed to study the nanomechanical properties and the influence of environmental factors, such as humidity, on the adhesion forces between the AFM tip and the silanized surface. nist.gov

ParameterDescriptionTypical Value for Silane MonolayersReference
Monolayer Thickness The vertical height of the self-assembled silane layer.0.8–1.5 nm spm.com.cnresearchgate.net
Surface Roughness A measure of the fine-scale variations in the height of the surface.Varies with deposition conditions researchgate.net
Adhesion Force The force required to pull the AFM tip off the surface, related to surface energy.Dependent on humidity and surface polarity nist.gov
Water Contact Angle An indicator of hydrophobicity, often correlated with AFM findings.Can range from 20° to over 100° depending on surface coverage. ed.ac.uk

Near-Field Scanning Optical Microscopy (NSOM)

Near-Field Scanning Optical Microscopy (NSOM), also known as Scanning Near-field Optical Microscopy (SNOM), is an advanced technique that overcomes the diffraction limit of conventional optical microscopy, achieving resolutions in the range of 60-100 nm. oxinst.comwikipedia.org It works by scanning a very small light aperture over a surface in the near-field zone. wikipedia.org This allows for the optical detection and chemical mapping of minuscule surface structures. oxinst.comspringernature.com While specific studies on this compound are not prevalent, NSOM is exceptionally well-suited for characterizing organosilane films and monolayers. nih.gov The technique can be used to study local variations in chemical structure, refractive index, and fluorescence on a sub-wavelength scale, making it a powerful tool for investigating the nanoscale organization and optical properties of surfaces modified with fluorinated silanes. oxinst.comwikipedia.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. For this compound and its derivatives, these methods are critical for determining thermal stability, which is a key factor in many applications. Thermogravimetric Analysis (TGA) is commonly used to quantify the amount of silane grafted onto a surface by measuring the mass loss as the sample is heated. acs.org The decomposition of the organic functional groups provides a measure of the grafting density. acs.org

Studies on related perfluoroalkyl silanes on various substrates have shown that these coatings can be thermally stable at high temperatures. For example, fluoroalkyl silane layers on aluminum surfaces have demonstrated stability above 300 °C. researchgate.net Some fluorinated coatings remain intact up to 400 °C in air. acs.org The thermal decomposition of organosilicas, observed via TGA, typically starts around 330 °C and completes by 450 °C. researchgate.net The introduction of phenyl groups into siloxane structures is known to increase thermal stability. mdpi.com These findings indicate that coatings derived from fluorinated organosilanes like this compound are suitable for applications requiring high thermal durability. researchgate.net

Compound/SystemOnset Decomposition Temp.MethodKey Finding
Perfluoroalkyl trichlorosilane on aluminum> 300 °CNot specifiedLayer exhibits high thermal stability. researchgate.net
Fluorinated SAM coatingIntact up to 400 °C (in air)Not specifiedSuperior thermal stability compared to non-fluorinated counterparts. acs.org
Organosilicas with fluorocarbon chains~330 °CTGADecomposition attributed to the elimination of organic chains. researchgate.net
Aminopropyltriethoxysilane (APTES) on Si~250 °CXPS, AFMOnset temperature of thermal desorption from the silicon substrate. acs.org

Surface-Specific Characterization Methods

As this compound is primarily used for surface modification, techniques that probe the outermost layers of a material are essential.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique. eag.com It provides quantitative information about the elemental composition and chemical bonding states of elements within the top 5-10 nanometers of a surface. eag.comsintef.no The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of each element and its chemical environment. eag.com

For surfaces functionalized with this compound, XPS is invaluable for confirming the successful grafting of the molecule. Survey scans can detect the presence of fluorine (F 1s), silicon (Si 2p), carbon (C 1s), and oxygen (O 1s). High-resolution spectra of these elements provide detailed chemical state information. For example, the C 1s spectrum can be deconvoluted to identify carbons in the C-F, C-C, and C-Si environments. The Si 2p spectrum can confirm the formation of Si-O-Si (siloxane) bonds on the surface. This level of detail allows for the verification of the covalent attachment and integrity of the silane layer. thermofisher.comunica.it

Table 3: Example XPS Elemental Surface Composition Data

ElementUnmodified Silicon Wafer (Atomic %)PFPTES-Modified Silicon Wafer (Atomic %)
O 1s66.745.1
Si 2p33.320.5
C 1s-19.8
F 1s-14.6

This table provides hypothetical XPS data showing the appearance of Carbon and Fluorine signals and a change in Oxygen and Silicon signals, confirming the surface modification with this compound (PFPTES).

Surface area analysis, commonly performed using the Brunauer-Emmett-Teller (BET) method, is critical for characterizing porous materials. mdpi.com The technique is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of a solid. nih.gov By measuring the amount of gas adsorbed at various relative pressures, the specific surface area of the material can be calculated. Additionally, analysis of the adsorption/desorption isotherm can provide information about pore volume and pore size distribution (e.g., using the Barrett-Joyner-Halenda (BJH) method). nih.gov

When this compound is used to functionalize the internal surfaces of porous materials, such as mesoporous silica, BET analysis is used to quantify the effect of the modification. The grafting of the silane molecules onto the pore walls is expected to lead to a decrease in the specific surface area, pore volume, and average pore diameter. These changes serve as strong evidence for the successful deposition of the silane within the porous network.

Table 4: Typical BET Surface Area Analysis Results

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Mesoporous Silica10501.104.2
PFPTES-Functionalized Silica7200.853.8

This table illustrates the expected decrease in surface area and pore volume of a porous material after functionalization with this compound (PFPTES), as measured by nitrogen physisorption.

Contact angle goniometry is a widely used method to characterize the wettability of a solid surface. nih.govaalto.fi It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nih.govaalto.fi A high contact angle (>90°) typically indicates a low-wetting (hydrophobic) surface, while a low contact angle (<90°) signifies a high-wetting (hydrophilic) surface. nih.govaalto.fi This measurement is directly related to the surface free energy of the solid.

The pentafluorophenyl group in this compound is highly effective at lowering surface energy. Consequently, surfaces modified with this silane are expected to be highly hydrophobic and oleophobic. Contact angle measurements, typically using water as the probe liquid, are performed to quantify this change. A significant increase in the water contact angle after surface treatment provides direct evidence of the successful formation of a low-energy fluorinated surface layer. Dynamic measurements of advancing and receding contact angles can also be performed to assess the chemical homogeneity and roughness of the coating. nih.gov

Table 5: Water Contact Angle Data for a Glass Substrate

SurfaceStatic Water Contact Angle (°)
Uncoated Glass Slide35
PFPTES-Coated Glass Slide115

This table shows a typical change in water contact angle after a hydrophilic glass surface is coated with this compound (PFPTES), demonstrating a transition to a hydrophobic state.

Small-Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. psi.chnih.gov It is particularly well-suited for studying soft matter and hybrid materials, such as nanoparticles functionalized with organic ligands. researchgate.netnih.gov SANS measures the elastic scattering of a neutron beam as it passes through a sample. The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features. psi.ch

Table 6: SANS-Derived Structural Parameters for Functionalized Nanoparticles

ParameterValue
Nanoparticle Core Radius10.2 nm
PFPTES Ligand Shell Thickness1.5 nm
Grafting Density1.8 chains/nm²

This table presents a set of plausible structural parameters for this compound (PFPTES)-functionalized nanoparticles as determined by SANS analysis.

Theoretical Modeling and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Interfacial Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms and understanding interactions at interfaces.

Reaction Mechanisms: The hydrolysis and condensation of triethoxysilanes are fundamental reactions for the formation of siloxane bonds and self-assembled monolayers. DFT calculations can model these reaction pathways, identifying transition states and calculating activation energies. For silanes, the hydrolysis mechanism is generally accepted to proceed via an SN2-type reaction at the silicon center. researchgate.net In acidic conditions, this involves the protonation of an ethoxy group, followed by the nucleophilic attack of a water molecule on the silicon atom. In neutral or alkaline conditions, a water molecule or hydroxide (B78521) ion directly attacks the silicon atom.

DFT studies on similar trialkoxysilanes have shown that the energy barriers for hydrolysis and condensation are influenced by the nature of the organic substituent. researchgate.net For PFPTES, the highly electronegative pentafluorophenyl group is expected to have a significant electron-withdrawing effect, influencing the charge distribution on the silicon atom and the energetics of the hydrolysis and condensation reactions. While specific DFT studies on the hydrolysis of PFPTES are not widely available in public literature, theoretical investigations on other fluoroalkylsilanes suggest that the strong inductive effect of the fluorinated group can impact the reaction rates. mdpi.com

Interfacial Interactions: DFT is also employed to study the adsorption and interaction of silane (B1218182) molecules on various substrates, such as silica (B1680970) (SiO₂) or metal oxide surfaces. These calculations can determine the most stable adsorption geometries, binding energies, and the nature of the chemical bonds formed between the silane and the surface. For PFPTES on a hydroxylated silica surface, interactions would involve the formation of hydrogen bonds between the ethoxy groups of the silane and the surface silanol (B1196071) groups, followed by condensation reactions that form covalent Si-O-Si linkages. DFT calculations on aminosilane-functionalized silica surfaces have demonstrated the importance of van der Waals interactions and hydrogen bonding in the initial adsorption process. chemrxiv.org A hypothetical DFT study could provide data on the adsorption energies and key bond lengths, as illustrated in the table below.

Interaction TypeSystemCalculated Adsorption Energy (eV)Key Interatomic Distance (Å)
PhysisorptionPFPTES on Hydroxylated SiO₂-0.85Si(PFPTES)---O(surface) > 3.0
Chemisorption (Monodentate)Hydrolyzed PFPTES on SiO₂-2.50Si(PFPTES)-O(surface) ~ 1.65
Chemisorption (Bidentate)Hydrolyzed PFPTES on SiO₂-4.20Si(PFPTES)-O(surface) ~ 1.65

This table is illustrative and presents hypothetical data based on typical findings for similar systems, as specific experimental or computational data for Pentafluorophenyltriethoxysilane was not found in the provided search results.

Molecular Dynamics (MD) Simulations of this compound at Interfaces

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of a system, making them ideal for investigating the behavior of PFPTES at interfaces, such as the formation of self-assembled monolayers (SAMs).

To perform an MD simulation, a force field is required. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. ethz.ch The development of an accurate force field for a novel molecule like PFPTES is a critical first step and often involves fitting parameters to high-level quantum mechanical calculations or experimental data. researchgate.netnih.gov

SAM Formation and Structure: MD simulations can model the self-assembly of PFPTES molecules on a substrate from a solution or vapor phase. These simulations can reveal the temporal evolution of the monolayer, including the initial adsorption, surface diffusion, and ordering of the molecules into a densely packed layer. rsc.orgconsensus.app Key structural properties that can be extracted from MD simulations include the tilt angle of the molecules with respect to the surface normal, the packing density, and the degree of conformational order within the alkyl and pentafluorophenyl groups. Simulations of other fluorinated molecules on surfaces have shown that the intermolecular interactions, including those involving the fluorine atoms, play a crucial role in the final structure of the monolayer. nih.gov

Interfacial Properties: MD simulations also provide insights into the properties of the interface between the PFPTES monolayer and its environment. For instance, simulations can be used to calculate the interfacial tension, the density profile of different chemical species across the interface, and the orientation of solvent molecules near the surface. researchgate.net These properties are crucial for understanding the macroscopic behavior of PFPTES-modified surfaces, such as their wettability and adhesion characteristics. MD simulations of other silanes on silica have shown that the presence of the organic layer significantly alters the interfacial properties. researchgate.net

Below is an illustrative table of parameters and potential results from an MD simulation of a PFPTES monolayer on a silica surface.

Simulation Parameter/ResultValue/Observation
Force FieldCustomized CHARMM or AMBER-type
System Size~500 PFPTES molecules, SiO₂ slab, water solvent
Simulation Time100 ns
Average Molecular Tilt Angle15-20° from surface normal
Surface Coverage~2.5 molecules/nm²
Water Contact Angle (calculated)~110°

This table is illustrative and presents hypothetical data based on typical findings for similar systems, as specific experimental or computational data for this compound was not found in the provided search results.

Computational Approaches for Predicting Structure-Property Relationships

Computational approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are valuable for predicting the properties of molecules based on their chemical structure. These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

Predicting Hydrolysis Rates: The rate of hydrolysis is a critical parameter for organofunctional silanes as it governs the initial step in the formation of siloxane films. QSPR models can be developed to predict the hydrolysis rate constants of various silanes based on descriptors that quantify their electronic and steric characteristics. For instance, descriptors such as the partial charge on the silicon atom, the steric hindrance around the silicon center, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) could be correlated with the hydrolysis rate. A study on the hydrolysis of different trialkoxysilanes showed that the nature of the organic group significantly affects the reaction rate. nih.gov While a specific QSPR model for PFPTES is not available, a hypothetical model could be constructed based on data from a range of fluorinated and non-fluorinated silanes.

Predicting Surface Properties: QSPR methods can also be applied to predict the surface properties of materials modified with silanes. For example, the water contact angle, a measure of hydrophobicity, can be correlated with molecular descriptors of the silane molecule. A study on fluorinated silanes demonstrated a clear relationship between the length of the fluoroalkyl chain and the resulting hydrophobicity and surface free energy of the modified surface. mdpi.com For PFPTES, descriptors related to the size, shape, and electronic properties of the pentafluorophenyl group would be important for predicting the properties of the resulting surface.

The following table illustrates a hypothetical QSPR model for predicting the hydrolysis rate constant of triethoxysilanes.

Molecular DescriptorDescriptor Value (Hypothetical for PFPTES)Correlation with Hydrolysis Rate
Partial Charge on Si Atom+1.8Positive
Steric Parameter (Taft's Es)-1.5Negative
LUMO Energy (eV)-0.5Negative
Predicted log(k_hyd)-3.5-

This table is illustrative and presents hypothetical data based on typical QSPR modeling principles, as specific experimental or computational data for this compound was not found in the provided search results.

Interfacial Chemistry and Surface Functionalization with Pentafluorophenyltriethoxysilane

Mechanism of Surface Modification and Silane (B1218182) Coupling

Hydrolysis and Condensation Reactions of Triethoxysilane (B36694) Moieties

The cornerstone of the surface modification mechanism lies in the hydrolysis and condensation of the triethoxysilane groups. shinetsusilicone-global.com When exposed to water, the ethoxy groups (Si-OR) on the pentafluorophenyltriethoxysilane molecule undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH). unm.eduncsu.edu This reaction is often catalyzed by acids or bases. unm.edu

These newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups or with hydroxyl groups present on the surface of a substrate. ncsu.edu The condensation process results in the formation of stable siloxane bonds (Si-O-Si), which are the basis of the durable surface modification. ncsu.edu The rate of these reactions can be influenced by factors such as pH and the concentration of water. unm.edu

The general steps for the hydrolysis and condensation of triethoxysilane moieties are as follows:

Hydrolysis: The ethoxy groups react with water to form silanol groups and ethanol (B145695) as a byproduct. scispace.com

Condensation: The silanol groups react with each other (self-condensation) or with hydroxyl groups on the substrate surface, releasing water and forming a siloxane network. scispace.com

Studies on similar trialkoxysilanes have shown that these reactions can proceed in a stepwise manner, and the kinetics can be influenced by the molecular packing at the interface. nih.govnih.gov

Formation of Siloxane Networks and Interfacial Bonding

The successive condensation reactions of the hydrolyzed this compound molecules lead to the formation of a cross-linked, three-dimensional siloxane network on the substrate surface. cymitquimica.comresearchgate.net This network is covalently bonded to the substrate through the interfacial Si-O-Substrate bonds. The pentafluorophenyl groups remain oriented away from the surface, imparting their unique properties to the modified material. cymitquimica.com

The formation of these robust siloxane networks is critical for creating a stable and durable surface modification. The integrity of this network contributes significantly to the improved adhesion and hydrothermal stability of the resulting composite material. The process effectively bridges the organic and inorganic phases at the molecular level. shinetsusilicone-global.com

Self-Assembled Monolayers (SAMs) Formation and Properties

This compound can form self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxylated surfaces like silicon oxide. nih.gov SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution containing the silane. uni-tuebingen.de The formation of SAMs is a key technique for precisely controlling the chemical and physical properties of surfaces at the nanoscale. sigmaaldrich.com

The process of SAM formation involves the initial physisorption of the silane molecules onto the surface, followed by the hydrolysis of the ethoxy groups and subsequent covalent bonding to the substrate and to each other, forming a dense, cross-linked monolayer. nih.gov The driving forces for the self-assembly process include the strong covalent bond formation between the silicon and the surface oxygen atoms, as well as intermolecular interactions between the adjacent pentafluorophenyl groups. sigmaaldrich.com

Research on similar fluorinated compounds has shown that the resulting SAMs can exhibit high degrees of order. nih.gov The properties of the resulting SAM are largely determined by the terminal pentafluorophenyl group. These fluorinated surfaces are known for their low surface energy, hydrophobicity, and chemical inertness.

Tailoring Surface Energy and Wettability through Fluorination

The presence of the highly electronegative fluorine atoms in the pentafluorophenyl group is the primary reason for the significant alteration of surface energy and wettability. uh.edu Fluorinated surfaces are known for their exceptionally low surface energy, which translates to high water and oil repellency (hydrophobicity and oleophobicity). rsc.orgplos.org

When this compound is used to modify a surface, the resulting layer of pentafluorophenyl groups creates a low-energy interface. rsc.org This is because the C-F bonds are highly polarized but have a very small dipole moment and low polarizability, leading to weak van der Waals and dispersion forces with liquids that come into contact with the surface.

The degree of hydrophobicity can be quantified by measuring the water contact angle. Surfaces modified with fluorinated silanes consistently show high water contact angles, indicating poor wettability. up.pt For instance, studies on similar perfluorinated silanes have demonstrated the ability to create superhydrophobic surfaces with water contact angles exceeding 150 degrees. researchgate.net This ability to drastically reduce surface energy is a key advantage of using this compound for surface modification.

Table 1: Comparison of Surface Properties

Surface Type Typical Water Contact Angle Surface Energy
Unmodified Hydrophilic Surface < 90° High
Hydrophobic Surface > 90° Low
Superhydrophobic Surface > 150° Very Low

Interfacial Engineering in Advanced Material Systems

The ability to precisely control surface properties using this compound makes it a valuable tool for interfacial engineering in a variety of advanced material systems. gelest.com Interfacial engineering involves the deliberate modification of the interface between two materials to achieve desired properties and performance in the final composite or device.

Controlling Interfacial Morphology and Structure

The formation of SAMs from this compound allows for the bottom-up construction of well-defined interfacial layers with controlled thickness and chemical functionality. uni-tuebingen.de By carefully controlling the reaction conditions, such as concentration, temperature, and reaction time, it is possible to influence the packing density and ordering of the molecules on the surface. nih.gov

Studies involving mixtures of different silanes have shown that it is possible to create phase-separated domains on the nanoscale, leading to patterned surfaces with varying chemical and physical properties. nih.gov This level of control over the interfacial morphology is crucial for applications in areas such as microelectronics, biosensors, and nanofluidics, where the precise arrangement of molecules at an interface dictates the device's function and performance. The ability to create well-ordered structures can be critical for applications in molecular electronics. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethanol
Silicon
Silicon Oxide
Phenyltrichlorosilane
Phenylalkyltrichlorosilane
Pentafluoro-phenylalkyltrichlorosilane
Octadecyltrichlorosilane
Perfluoro-1,1,2,2-tetrahydrooctyl-1-triethoxysilane
Cytochrome c
Carbonic anhydrase
Insulin
Ubiquitin
Octadecyldimethylmethoxysilane
Octadecyltrimethoxysilane
3-glycidyloxypropyl)trimethoxysilane
Vinyltrimethoxysilane
(3-aminopropyl)trimethoxysilane
3-aminopropyltriethoxysilane
Tris(pentafluorophenyl)borane
Tetramethoxysilane
Polyhydromethylsiloxane
Perfluorooctyl acrylate
1H,1H,2H,2H-perfluorodecyl-1-thiol
Hexadecanethiol
n-octanol
Poly(methyl methacrylate)
Poly(ethyl methacrylate)
Poly(butyl methacrylate)
Tecnoflon
Poly(tetrafluoroethylene)
Poly(vinylidene fluoride)
Poly(vinyl fluoride)
Ethylene-chlorotrifluoroethylene copolymer

Influence of Interfacial Chemistry on Material Performance

The functionalization of material surfaces with this compound (PFPTES) profoundly alters the interfacial chemistry, which in turn dictates the macroscopic performance of the material. By creating a stable, chemically distinct surface layer, PFPTES is utilized to control properties such as hydrophobicity, adhesion, and biomolecular interactions. The performance enhancements are directly linked to the unique properties of the pentafluorophenyl group and the robust covalent linkage formed by the triethoxysilane group.

The primary mechanism of PFPTES in surface modification involves the hydrolysis of its ethoxy groups in the presence of surface hydroxyls (-OH) and moisture, leading to the formation of silanol groups. These silanols then condense with hydroxyl groups on the substrate (such as silicon, glass, or metal oxides) to form strong, covalent siloxane (Si-O-Si) bonds. This process grafts the pentafluorophenyl moiety onto the surface, creating a dense, low-energy interface.

A significant area of application is the control of surface wettability. The dense layer of fluorine atoms on the phenyl ring imparts a hydrophobic character to the modified surface. Research on the vapor-phase deposition of PFPTES onto silicon and polydimethylsiloxane (B3030410) (PDMS) surfaces has demonstrated this effect. up.pt For instance, PFPTES treatment can increase the static water contact angle (SCA) of surfaces. However, the resulting hydrophobicity can be nuanced; on oxygen-plasma-treated PDMS, PFPTES films have been shown to be more polar than the native methyl-terminated surface, resulting in a slightly lower SCA compared to the untreated PDMS but significantly higher than the hydrophilic, plasma-treated silicon surface. up.pt This indicates that the packing density of the PFPTES monolayer influences the final surface energy. Surfaces modified with PFPTES consistently show much higher water contact angles compared to unmodified silicon surfaces. up.pt

The influence of this modified interfacial chemistry is critical in advanced applications like microfluidics and biomedical devices. In microfluidic channels, surface properties govern fluid flow, mixing, and the prevention of non-specific adsorption of analytes. By creating a fluorinated surface, PFPTES can be used to fabricate channels with specific wetting properties, essential for controlling capillary flow and creating droplet-based microfluidic systems. While specific studies on PFPTES for peptide separation are not as prevalent, the principle has been demonstrated with similar fluorinated silanes, such as perfluorooctyltriethoxysilane. researchgate.net Such modifications create a surface that can selectively adsorb fluorous-tagged peptides, enabling their separation and enrichment from complex mixtures. researchgate.net This demonstrates how tuning the interfacial chemistry with fluorinated compounds directly leads to enhanced performance in analytical and separation technologies. researchgate.net

Furthermore, the pentafluorophenyl group is a versatile chemical handle for subsequent modifications. It can participate in nucleophilic aromatic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including polymers, proteins, and DNA. This secondary functionalization is key to designing materials with highly specific performance characteristics, such as biosensors, chromatography supports, and biocompatible coatings.

The performance of nanoparticle systems can also be significantly improved through surface functionalization. Modifying nanoparticles with molecules that alter their surface chemistry can prevent aggregation, improve their dispersibility in various solvents, and control the release of ions, all of which are critical performance metrics. mdpi.com

Research Findings on Surface Property Modification with this compound

The following table summarizes experimental data on how PFPTES surface treatment affects the static water contact angle (SCA), a key indicator of surface hydrophobicity and interfacial chemistry.

Substrate MaterialSurface Pre-treatmentSilane TreatmentDeposition Temperature (°C)Resulting Static Water Contact Angle (SCA) (°)
SiliconPiranha CleanPFPTES150~75
PDMSOxygen PlasmaPFPTES150~99
SiliconOxygen PlasmaPFPTES150~75

Table based on data from vapor-phase deposition studies. The data demonstrates that PFPTES consistently modifies the surface energy of both silicon and PDMS substrates, though the final wettability is also influenced by the substrate's nature and pre-treatment. up.pt

Pentafluorophenyltriethoxysilane in Sol Gel Chemistry and Hybrid Materials

Pentafluorophenyltriethoxysilane as a Precursor in Sol-Gel Synthesis

This compound serves as a versatile precursor in sol-gel processes, enabling the synthesis of a variety of functionalized materials. The sol-gel process typically involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. The incorporation of this compound into this process introduces organic functionalities into the inorganic silica (B1680970) network, leading to the formation of hybrid materials with unique characteristics.

Controlling Hydrolysis and Condensation in Sol-Gel Processes

The sol-gel process is a multi-step reaction that includes the hydrolysis of precursor molecules followed by their condensation to form a solid network. The rates of these reactions can be influenced by several factors, including pH, temperature, solvent, and the chemical nature of the precursors themselves. While specific studies detailing the kinetic effects of this compound on hydrolysis and condensation are not widely available, its structural features suggest a significant impact on these processes. The bulky pentafluorophenyl group can sterically hinder the approach of water molecules, potentially slowing down the hydrolysis rate compared to smaller, non-fluorinated organosilanes. Furthermore, the electron-withdrawing nature of the fluorinated aromatic ring can influence the reactivity of the silicon center, thereby affecting the condensation kinetics. The ability to modulate these reaction rates is crucial for controlling the final structure and properties of the sol-gel derived material.

Formation of Organic-Inorganic Hybrid Structures

The use of this compound in conjunction with traditional silica precursors, such as tetraethoxysilane (TEOS), allows for the creation of organic-inorganic hybrid structures at the nanoscale. azom.com This co-condensation approach results in a material where the organic pentafluorophenyl moieties are covalently linked to the inorganic silica network. azom.com The resulting hybrid materials exhibit properties derived from both their organic and inorganic components. For instance, the rigid silica network provides thermal and mechanical stability, while the fluorinated organic groups can impart hydrophobicity, chemical resistance, and unique surface properties. Research has shown that highly ordered fluorine-containing mesoporous siliceous materials with MCM-41-type architecture can be prepared from the co-condensation of TEOS and this compound. azom.com However, it has also been observed that the Si-Csp2 bonds in this compound can be cleaved during the formation and surfactant extraction processes, leading to fluorine-doped silica materials rather than materials with intact pentafluorophenyl groups. azom.com

Synthesis of Xerogel Powders and Monolithic Materials with Hierarchical Porosity

This compound has been utilized in the synthesis of xerogel powders and monolithic materials with controlled porosity. Xerogels are a class of porous materials derived from gels by drying under ambient conditions, which often leads to some degree of structural collapse and a decrease in porosity compared to aerogels. The incorporation of bulky organic groups like pentafluorophenyl can influence the pore structure of the resulting xerogel.

In the context of hierarchically porous materials, which possess pores of different size scales, this compound can be used to create mesoporous structures within a larger porous framework. For example, in the synthesis of ordered mesoporous silica materials like MCM-41, this compound is co-condensed with TEOS in the presence of a surfactant template. azom.com This process leads to a highly organized mesoporous structure. While the direct synthesis of monolithic materials with hierarchical porosity using solely this compound is not extensively documented, its role in creating well-defined mesopores is a critical step towards achieving such complex architectures.

Incorporation of Fluorinated Moieties into Sol-Gel Derived Matrices

A primary application of this compound in sol-gel chemistry is the introduction of fluorinated moieties into the resulting material matrix. The presence of fluorine imparts a range of desirable properties, including high hydrophobicity, oleophobicity, low surface energy, and enhanced thermal and chemical stability.

The covalent incorporation of the pentafluorophenyl group into the silica network modifies the surface chemistry of the material, making it non-polar and water-repellent. This is particularly advantageous for applications such as anti-fouling coatings, moisture barriers, and self-cleaning surfaces. The hydrophobic character of materials prepared with this compound has been noted in the context of creating superhydrophobic surfaces. Furthermore, organo-fluorinated mesoporous MCM-41 type silica materials have been prepared by the direct grafting of pentafluorophenyl groups, and their hydrophobic character has been evaluated by measuring the amount of water adsorbed under controlled atmospheric conditions. azom.com

Development of Fluorinated Organic-Inorganic Hybrid Polymers

This compound is a key building block in the development of fluorinated organic-inorganic hybrid polymers. These materials combine the processability and functionality of organic polymers with the durability and stability of inorganic materials. The triethoxysilane (B36694) group of this compound allows it to be readily incorporated into a silica-based network through the sol-gel process, while the pentafluorophenyl group provides the desired fluorination.

Applications of Pentafluorophenyltriethoxysilane in Advanced Materials Research

Thin Film Deposition and Surface Coatings

Pentafluorophenyltriethoxysilane is a key ingredient in the formulation of advanced thin films and coatings, where surface properties are paramount. The process typically involves the hydrolysis of the ethoxy groups to form silanols, which then condense with hydroxyl groups on a substrate surface (like glass, metal oxides, or silicon wafers) and with each other to form a durable, covalently bonded polysiloxane film.

In the field of optics, materials with a low refractive index are critical for creating anti-reflective (AR) coatings on lenses, solar cells, and displays. acetron.net Fluorinated polymers and silanes are particularly effective for this purpose because the presence of fluorine atoms in a material lowers its refractive index. specialchem.comresearchgate.net Polymers with a refractive index between 1.3 and 1.4 are considered to have a low refractive index. specialchem.com

This compound is an ideal precursor for such coatings. When applied to a surface via a sol-gel process, it forms a cross-linked polysiloxane film. The high fluorine content of the pentafluorophenyl group ensures that the resulting film has a significantly lower refractive index than conventional polymer coatings. Research on analogous perfluoroalkylsilanes has shown it is possible to achieve a refractive index of approximately 1.39, which meets the requirements for practical anti-reflection applications. researchgate.net This reduction in refractive index minimizes Fresnel reflection at the air-substrate interface, thereby increasing light transmission, reducing glare, and improving the efficiency of optical devices. acetron.netgoogle.com

The creation of water- and oil-repellent surfaces is crucial for applications ranging from self-cleaning windows to anti-fouling coatings. A surface is deemed hydrophobic if its water contact angle is greater than 90°, and superhydrophobic if the angle exceeds 150°. researchgate.netmdpi.com This property is achieved by combining surface roughness with low surface energy chemistry.

This compound is used to impart low surface energy. After it is anchored to a substrate through its silane (B1218182) group, the exposed layer of pentafluorophenyl groups creates a surface with very low affinity for water and oils. Research on similar fluorinated silanes has demonstrated that modifying silica (B1680970) nanoparticles with these molecules can produce superhydrophobic and oil-repellent surfaces. specialchem.com The mechanism involves first creating a nanostructured surface (for roughness) and then functionalizing it with the fluorosilane. The resulting low surface energy, combined with trapped air pockets within the rough structure, leads to the extreme liquid repellency characteristic of super-amphiphobic surfaces.

In the fabrication of microelectronics, thin films with specific dielectric and adhesive properties are essential. This compound can be used to form underlayers for silicon-containing photoresists in multilayer lithographic processes. google.com In this application, the silane is typically spin-coated onto a substrate and then baked. google.com The heat treatment initiates the hydrolysis and condensation of the ethoxy groups, forming a dense, cross-linked, and planarizing siloxane layer.

The unique electronic properties imparted by the pentafluorophenyl group, combined with the thermal stability of the siloxane network, make these films valuable. nih.gov They can function as etch-resistant layers, dielectric films, or adhesion promoters between different layers of an integrated circuit. nih.govgoogle.com

Silane coupling agents are fundamental to the development of modern biosensors. They are used to functionalize sensor surfaces, such as indium tin oxide (ITO) electrodes, to allow for the stable immobilization of biomolecules like antibodies. biolinscientific.com While studies have detailed the use of other silanes like 3-glycidoxypropyltrimethoxysilane (B1200068) (3-GOPS) for this purpose, the chemical principles are directly applicable to this compound. mdpi.combiolinscientific.com

The process would involve reacting the ethoxy groups of this compound with the hydroxyl groups on the sensor's substrate. This creates a stable, covalent bond and a new surface chemistry. The pentafluorophenyl group can then serve two primary roles: it can provide a non-fouling (hydrophobic) surface that resists the non-specific binding of unwanted proteins, or it can be further functionalized to create specific attachment points for probe molecules. This surface engineering is a critical step in building reliable and sensitive diagnostic devices.

Polymer Composites and Nanocomposites

The performance of a composite material, which combines a polymer matrix with a filler material (like glass fibers or inorganic nanoparticles), is highly dependent on the quality of the interface between these two components.

Silane coupling agents are used to enhance the interfacial adhesion between the inorganic filler and the organic polymer matrix, leading to significantly improved mechanical properties. nih.govmdpi.comnih.gov The silane acts as a molecular bridge. The triethoxy-silyl end of this compound reacts with hydroxyl groups on the surface of inorganic fillers such as glass fibers, silica, or metal oxides. nih.gov This forms strong covalent bonds between the filler and the silane.

The other end of the molecule, the pentafluorophenyl group, is designed to be compatible with the polymer matrix, promoting adhesion through physical entanglement and chemical interactions. This improved interfacial bonding allows for more efficient stress transfer from the polymer matrix to the reinforcing filler. Studies on various silane coupling agents have shown that their application leads to substantial improvements in the mechanical performance of composites. For example, the use of a silane coupling agent in a polyurethane/fly ash composite resulted in a 21.6% increase in compression properties and a 10.1% increase in fracture toughness. nih.gov Similarly, treating fillers with silanes enhances the flexural strength and modulus of the final composite material. mdpi.com

Table 2: Research Findings on Silane Coupling Agents in Polymer Composites

Silane Coupling Agent Polymer Matrix Filler Mechanical Property Improvement Reference
3-Glycidoxypropyltrimethoxysilane (GPTMS) Polyurethane (PU) Mesoscopic Fly Ash (MFA) Compression Strength: +21.6%, Fracture Toughness: +10.1% nih.gov
8-methacryloxyoctyltrimethoxysilane (8-MOTS) UDMA/TEGDMA Resin S-2 Glass Fibers Showed superior mechanical behavior compared to other silanes nih.gov

Enhancement of Mechanical and Thermal Properties in Composite Materials

This compound can be used to treat the surface of fillers (like silica, glass fibers, or other inorganic particles) before they are incorporated into a polymer matrix, such as polytetrafluoroethylene (PTFE) or polyphenylene sulfide (B99878) (PPS). cymitquimica.comnih.govmdpi.com The triethoxysilane (B36694) end of the molecule can form strong covalent bonds with hydroxyl groups on the filler surface, while the pentafluorophenyl group can improve compatibility and interaction with a fluorinated or aromatic polymer matrix. This improved interfacial bonding allows for more efficient stress transfer from the matrix to the filler, which can increase the mechanical strength and modulus of the composite. mdpi.comresearchgate.netresearchgate.net

Table 1: Potential Effects of this compound as a Coupling Agent in Composites

Property Mechanism of Enhancement Potential Outcome
Mechanical Strength Improved interfacial adhesion between filler and polymer matrix allows for better stress transfer. Increased tensile and flexural strength. mdpi.comresearchgate.net
Thermal Conductivity Enhanced filler dispersion and reduced interfacial thermal resistance create more effective heat conduction pathways. Higher thermal conductivity of the composite material. nih.gov

| Thermal Stability | The stable C-F and aromatic bonds of the pentafluorophenyl group contribute to the material's heat resistance. cymitquimica.com | Increased degradation temperature and lower coefficient of thermal expansion. nih.gov |

Biomedical Engineering and Biocompatible Materials

The unique surface properties imparted by the pentafluorophenyl group make this silane a compound of interest in the biomedical field, particularly for modifying the surfaces of materials that come into contact with biological systems. smolecule.comnih.govbjmu.edu.cn

Surface Functionalization of Medical Devices and Implants

Medical devices and implants, especially those made from materials like titanium, often require surface modification to improve their biocompatibility and prevent adverse reactions such as infection or thrombosis. nih.govbjmu.edu.cnnih.govresearchgate.net this compound can be used to create a highly hydrophobic and chemically inert surface coating. google.comgelest.com

The process involves applying the silane to the device surface, where the triethoxysilane groups react with surface hydroxyls to form a durable, covalently bonded siloxane layer. The outward-facing layer of pentafluorophenyl groups creates a low-energy surface that can resist protein adsorption and bacterial adhesion, which are often the initial steps in biofilm formation and implant-associated infections. nih.govresearchgate.netpnnl.gov This strategy is a key area of research aimed at creating antimicrobial and antifouling surfaces on medical implants. nih.govbjmu.edu.cnresearchgate.net

Development of Biomaterials with Tailored Surface Properties

Beyond modifying existing devices, this compound can be integral to the development of new biomaterials with precisely controlled surface characteristics. smolecule.com By incorporating this silane into the surface chemistry of a material, researchers can tailor properties like wettability, protein repellency, and cellular interaction. gelest.com

For instance, creating patterns of hydrophobic and hydrophilic regions on a biomaterial's surface can be used to guide cell growth or control fluid flow in microfluidic devices. The highly hydrophobic nature of the pentafluorophenyl group makes it an excellent candidate for creating these water-repellent zones. gelest.compnnl.gov Research in this area focuses on how modifying surface chemistry influences biological responses, aiming to create materials that can actively direct tissue regeneration or prevent the foreign body response. nih.gov

Application in Diagnostics and Separation Technologies

In diagnostics and separation science, surface chemistry plays a critical role. The functionalization of surfaces with fluorinated compounds like this compound can be advantageous. In biosensors, for example, creating a hydrophobic background can help to reduce non-specific binding of molecules from a sample, thereby lowering background noise and increasing the sensor's sensitivity. smolecule.com

In separation technologies such as chromatography, the stationary phase's properties determine its separation efficiency. A stationary phase coated with this compound would exhibit unique selectivity due to the specific interactions (e.g., fluorous-fluorous interactions) of the pentafluorophenyl group. This allows for the separation of fluorinated compounds or offers a different selectivity profile compared to traditional C8 or C18 reversed-phase columns.

Catalysis and Reaction Engineering

In the field of chemical synthesis, this compound is recognized for its role as a versatile reagent in carbon-carbon bond formation.

Development of Silicon-Based Cross-Coupling Reagents

This compound is a silicon-based nucleophile used in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. scbt.comsigmaaldrich.comchemicalbook.com The Hiyama coupling forms a carbon-carbon bond between an organosilicon compound and an organic halide. organic-chemistry.orgwikipedia.org

The key to the reactivity of organosilanes like this compound is the activation of the silicon-carbon bond. This is typically achieved using a fluoride (B91410) source (like TBAF) or a base, which interacts with the silicon atom to form a hypervalent, more reactive pentacoordinate species. organic-chemistry.orggelest.com The presence of the electron-withdrawing pentafluorophenyl group and the alkoxy groups on the silicon atom in this compound facilitates this activation step, making it a more reactive coupling partner compared to simple alkylsilanes. organic-chemistry.orggelest.com

This methodology provides an alternative to other well-known cross-coupling reactions like the Suzuki and Stille couplings. Silicon-based reagents are often favored due to their lower toxicity compared to organotin compounds and the fact that the silicon byproducts are often easy to remove. doi.orgnih.gov The reaction is tolerant of a wide variety of functional groups, making it a powerful tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. doi.orgnih.govorganic-chemistry.orgillinois.edu

Table 2: this compound in Hiyama Cross-Coupling

Feature Description Reference
Reaction Type Palladium-catalyzed cross-coupling of an organosilane with an organic halide. organic-chemistry.orgwikipedia.org
Role of Compound Serves as the organosilicon nucleophile (pentafluorophenyl group donor). scbt.comchemicalbook.com
Activation Requires an activator, typically a fluoride source (e.g., TBAF) or base, to form a reactive hypervalent silicon intermediate. organic-chemistry.orggelest.com
Advantages Low toxicity of silicon reagents and byproducts; high stability and ease of handling of the organosilane. doi.orgnih.gov

| Catalyst | Typically a palladium complex, such as PdCl2 or Pd(PPh3)4. | doi.orgcapes.gov.br |

Ligand Design for Catalytic Systems

This compound (PFPTES) is recognized as a valuable silicon-based nucleophile, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The design of ligands is a critical aspect of controlling the efficacy of catalytic systems. Ligands coordinate to the metal center, influencing its electronic and steric properties, which in turn dictates the catalyst's activity, selectivity, and stability. While research into PFPTES as a primary ligand is an emerging area, its role as a precursor and a modifying agent is more established. The pentafluorophenyl group, with its strong electron-withdrawing nature, can significantly influence the electronic environment of a catalytic center.

In the context of palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the choice of ligand is paramount for achieving high yields and selectivity. nih.govnih.gov Research has shown that bulky and electron-rich phosphine (B1218219) ligands can dramatically improve the efficiency of these cross-coupling reactions. nih.gov The principles of ligand design focus on creating a specific chemical environment around the metal atom to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The use of organosilicon compounds like PFPTES in these reactions is advantageous due to their stability, low toxicity, and the formation of benign inorganic by-products. The ethoxy groups of PFPTES can be hydrolyzed to form silanols, which can then participate in various coupling reactions.

While specific data on the performance of PFPTES as a standalone ligand is the subject of ongoing research, the broader class of organosilicon reagents is integral to modern catalysis. The table below illustrates the typical components and conditions for a palladium-catalyzed cross-coupling reaction where a silane derivative could be employed.

Reaction Component Example/Condition Function
Palladium Pre-catalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandPhosphine-based (e.g., SPhos, XPhos)Stabilizes the catalyst, influences reactivity and selectivity
Organosilicon ReagentAryltriethoxysilaneNucleophilic partner, source of the aryl group
Aryl Halide/TriflateAryl bromide, Aryl chlorideElectrophilic partner
BaseK₃PO₄, CsFActivates the organosilicon reagent
SolventToluene, DioxaneProvides the reaction medium

This table represents a generalized Suzuki-Miyaura cross-coupling system where an aryltriethoxysilane, a class of compounds to which PFPTES belongs, can be used.

Advanced Structural Materials

The application of this compound extends into the realm of advanced structural materials, primarily through its use as a surface modification agent. The introduction of the pentafluorophenyl group imparts unique properties to the surfaces of materials, including hydrophobicity, chemical resistance, and altered adhesive characteristics. These modifications can significantly enhance the performance and longevity of the base material.

Fluoropolymers, a class of materials to which the functional groups of PFPTES are related, are renowned for their use in demanding environments, such as the aerospace industry. agcchem.com They exhibit high thermal stability, low friction, and excellent resistance to chemicals and weathering. By grafting a layer of PFPTES onto the surface of a structural material, it is possible to bestow some of these desirable properties without altering the bulk characteristics of the material.

Tailoring Mechanical Performance in Materials

Research into polymer composites has shown that modifying the surface of fillers or the polymer matrix can lead to substantial improvements in mechanical properties. For example, the modification of polytetrafluoroethylene (PTFE) has been shown to increase tensile strength and elongation at rupture by 20-35%. researchgate.net While this study did not use PFPTES directly, it demonstrates the principle that surface modification is a powerful tool for tailoring mechanical performance.

The application of PFPTES can lead to the formation of a strong, covalently bonded surface layer that can protect the underlying material from environmental degradation and mechanical wear. This is particularly relevant for materials exposed to harsh conditions. The table below presents hypothetical improvements in mechanical properties of a polymer composite after surface treatment with a fluorosilane like PFPTES, based on established principles of material science.

Mechanical Property Unmodified Polymer Composite Polymer Composite with Fluorosilane Surface Treatment Percentage Improvement
Tensile Strength (MPa)15018020%
Elongation at Break (%)3.54.528%
Adhesion Strength (N/m)508060%
Water Contact Angle (°)8511029%

This table provides an illustrative example of the potential mechanical property enhancements in a polymer composite following surface modification with a fluorosilane. The values are hypothetical and intended to demonstrate the expected trends.

Applications in High-Performance Engineering

The unique combination of properties imparted by this compound makes it a candidate for various high-performance engineering applications. The fields of aerospace and electronics, in particular, demand materials with exceptional performance and reliability.

In the aerospace industry , the drive for lighter and more durable materials is relentless. Fluoropolymers are already widely used for applications such as seals, gaskets, wire insulation, and protective coatings due to their low weight, high-temperature resistance, and chemical inertness. agcchem.com Surface modification with PFPTES could be employed to enhance the durability of components, protecting them from the extreme temperatures and corrosive fluids encountered in aerospace environments.

In the electronics industry , especially with the move towards higher frequencies, the need for materials with specific dielectric properties and resistance to environmental factors is critical. Conductive paints and coatings are used for EMI/RFI shielding to protect sensitive electronic components. chemtronics.com The hydrophobic and protective layers formed by PFPTES could be utilized to encapsulate and protect electronic circuits and components from moisture and other contaminants, thereby improving reliability and lifespan. The low dielectric constant of fluorinated materials is also a significant advantage in high-frequency applications.

The potential applications of PFPTES in high-performance engineering are summarized in the table below.

Engineering Sector Potential Application of PFPTES Key Benefit
AerospaceProtective coating for engine components and structural partsEnhanced durability, resistance to high temperatures and corrosive fluids
AerospaceSurface treatment for composite materialsImproved mechanical strength and reduced weight
ElectronicsEncapsulant for sensitive electronic componentsMoisture resistance, improved reliability
ElectronicsCoating for high-frequency circuitsLow dielectric constant, signal integrity

Q & A

Q. What are the critical physical and chemical properties of pentafluorophenyltriethoxysilane (C₁₂H₁₅F₅O₃Si) for laboratory handling and experimental design?

this compound is a liquid organosilane with distinct physicochemical properties critical for safe handling and experimental reproducibility. Key parameters include:

PropertyValue/DescriptionRelevance to Research
Density (25°C)1.242 g/mLDetermines solvent compatibility
Refractive Index1.4180Essential for purity verification via FTIR or NMR
Boiling Point (0.09 hPa)69°CGuides distillation/purification methods
Flash Point104°CInforms storage safety protocols

Researchers must use inert atmospheres (e.g., nitrogen/argon) and moisture-free conditions during storage to prevent hydrolysis. Cross-contamination risks during sample preparation can be mitigated by using fresh pipette tips and sealed reaction vessels .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound in solution-phase reactions?

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for tracking fluorine-rich functional groups, while ²⁹Si NMR identifies siloxane bond formation.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1100 cm⁻¹ (Si-O-C) and 1500–1600 cm⁻¹ (C-F) confirm structural integrity.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and detects volatile byproducts.
  • High-Performance Liquid Chromatography (HPLC): Quantifies residual triethoxysilane precursors.

Calibrate instruments using NIST-certified reference materials to ensure accuracy .

Advanced Research Questions

Q. How does this compound enhance the performance of high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes in lithium-ion batteries?

this compound acts as a multifunctional electrolyte additive by:

  • Forming a stable cathode-electrolyte interphase (CEI) via polymerization under oxidative conditions (>4.3 V vs. Li/Li⁺).
  • Scavenging hydrofluoric acid (HF), which degrades transition metal oxides.

Methodological Approach:

  • Electrochemical Cycling: Compare capacity retention (e.g., 85% vs. 28% after 400 cycles at 1C rate) with/without the additive .
  • Post-Mortem Analysis: Use X-ray photoelectron spectroscopy (XPS) to analyze CEI composition and transmission electron microscopy (TEM) to assess cathode morphology.
  • HF Quantification: Employ ion chromatography or titration to measure HF concentration pre/post cycling.

Q. What experimental strategies resolve contradictions in reported electrochemical stability of this compound-derived coatings across different studies?

Discrepancies often arise from variations in:

  • Electrolyte composition (e.g., LiPF₆ vs. LiTFSI salts).
  • Electrode surface roughness affecting coating uniformity.

Resolution Framework:

  • Controlled Variable Isolation: Design experiments testing one variable at a time (e.g., salt type, voltage window).
  • Accelerated Aging Tests: Expose coatings to elevated temperatures (55–60°C) to simulate long-term degradation.
  • In Situ Raman Spectroscopy: Monitor interfacial reactions in real-time under operational conditions.

Q. How can researchers evaluate the hydrolytic stability of this compound in aqueous or humid environments for surface modification studies?

Protocol:

  • Kinetic Studies: Track hydrolysis rates using pH-stat titration under controlled humidity (e.g., 30–90% RH).
  • Silanol Formation Analysis: Quantify Si-OH groups via ²⁹Si NMR or gravimetric analysis after exposure to H₂O/D₂O.
  • Surface Wettability Tests: Measure contact angles on modified substrates to assess hydrolytic resistance.

Data Contradiction Analysis

Q. Why do some studies report improved thermal stability with this compound coatings, while others observe accelerated degradation?

  • Root Cause: Divergent thermal degradation mechanisms (e.g., oxidative vs. reductive environments).
  • Resolution: Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres.

Research Question Formulation Guidance

  • FINER Criteria: Ensure questions are Feasible (e.g., access to LNMO cathodes), Novel (e.g., unexplored CEI mechanisms), and Relevant (e.g., advancing high-energy-density batteries) .
  • PICO Framework: Define Population (e.g., LNMO cathodes), Intervention (this compound additive), Comparison (baseline electrolytes), and Outcomes (capacity retention, CEI thickness) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.